4-(Trifluoromethylthio) nicotinonitrile chemical structure and properties
4-(Trifluoromethylthio) nicotinonitrile chemical structure and properties
An In-Depth Technical Guide to 4-(Trifluoromethylthio)nicotinonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(Trifluoromethylthio)nicotinonitrile, a compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information based on the well-established chemistry of its core components: the nicotinonitrile scaffold and the trifluoromethylthio (SCF3) functional group. By examining the properties and reactivity of these constituent parts, we can infer the likely characteristics of 4-(Trifluoromethylthio)nicotinonitrile and explore its potential applications, particularly in drug discovery. This guide will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and the rationale for its potential utility in the development of novel therapeutic agents.
Introduction: The Convergence of Two Key Pharmacophores
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique physicochemical and biological properties. 4-(Trifluoromethylthio)nicotinonitrile represents the integration of two such valuable pharmacophores: the nicotinonitrile moiety and the trifluoromethylthio group.
The nicotinonitrile (3-cyanopyridine) core is a versatile scaffold found in numerous therapeutic agents.[1][2][3] Its unique electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a valuable component in the design of molecules targeting a wide array of biological targets.[1] Several marketed drugs, such as Bosutinib and Neratinib, feature the nicotinonitrile skeleton, highlighting its significance in drug development.[3]
The trifluoromethylthio (SCF3) group has garnered significant attention in recent years due to its profound impact on the properties of parent molecules.[4] It is one of the most lipophilic substituents known, a characteristic that can enhance a drug candidate's ability to permeate cell membranes.[5] Furthermore, the strong electron-withdrawing nature of the SCF3 group can significantly influence the electronic environment of the aromatic ring to which it is attached, thereby modulating its reactivity and interaction with biological targets.[4]
This guide will provide a detailed exploration of the chemical identity of 4-(Trifluoromethylthio)nicotinonitrile, followed by an analysis of its anticipated properties and reactivity. We will then propose potential synthetic strategies and discuss promising avenues for its application in research and development.
Chemical Structure and Identity
The chemical structure of 4-(Trifluoromethylthio)nicotinonitrile consists of a pyridine ring with a cyano group at the 3-position and a trifluoromethylthio group at the 4-position.
Systematic (IUPAC) Name: 4-(Trifluoromethylthio)pyridine-3-carbonitrile
Molecular Formula: C₇H₃F₃N₂S
Molecular Weight: 204.18 g/mol
// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_cyano [label="N", pos="-3.5,-1.25!"]; C_cyano [label="C", pos="-2.4,-1!"]; S [label="S", pos="0,-3!"]; C_cf3 [label="C", pos="0,-4.5!"]; F1 [label="F", pos="-1.2,-5.25!"]; F2 [label="F", pos="1.2,-5.25!"]; F3 [label="F", pos="0,-6!"];
// Bonds in the pyridine ring C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2;
// Bonds to substituents C3 -- C_cyano; C_cyano -- N_cyano [style=triple]; C4 -- S; S -- C_cf3; C_cf3 -- F1; C_cf3 -- F2; C_cf3 -- F3;
// Hydrogen atoms (implicit) } केंद्रीकृत कैप्शन: Chemical structure of 4-(Trifluoromethylthio)nicotinonitrile.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Similar compounds like 4-(Trifluoromethyl)nicotinonitrile can exist as solids or liquids.[6] The addition of the sulfur atom may increase the melting or boiling point. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., DCM, THF, Acetone). | The presence of the highly lipophilic SCF3 group and the aromatic ring would dominate its solubility profile. |
| Lipophilicity (LogP) | Predicted to be high. | The trifluoromethylthio group is one of the most lipophilic substituents used in medicinal chemistry.[5] |
| Electronic Properties | The SCF3 group is strongly electron-withdrawing, which will decrease the electron density of the pyridine ring. | This deactivation of the aromatic ring has significant implications for its reactivity.[4] |
Reactivity and Chemical Behavior
The chemical behavior of 4-(Trifluoromethylthio)nicotinonitrile will be governed by the interplay between the electron-deficient pyridine ring, the nitrile group, and the trifluoromethylthio substituent.
-
Pyridine Ring: The pyridine nitrogen is a basic site, capable of protonation or coordination to Lewis acids. However, the strong electron-withdrawing effect of both the cyano and SCF3 groups will significantly reduce its basicity compared to pyridine itself. The ring will be deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.
-
Nitrile Group: The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. These transformations provide a handle for further derivatization of the molecule.
-
Trifluoromethylthio Group: The SCF3 group is generally stable to many reaction conditions. The sulfur atom can potentially be oxidized to the corresponding sulfoxide or sulfone, which would further increase the electron-withdrawing nature of the substituent.
Potential Synthetic Methodologies
The synthesis of 4-(Trifluoromethylthio)nicotinonitrile would likely involve the introduction of the trifluoromethylthio group onto a pre-existing nicotinonitrile derivative or the construction of the pyridine ring from a trifluoromethylthiolated precursor.
Electrophilic Trifluoromethylthiolation
A plausible approach involves the direct electrophilic trifluoromethylthiolation of a suitable nicotinonitrile precursor. This "Friedel-Crafts-like" reaction can be achieved using various electrophilic SCF3-transfer reagents.[7]
Explanatory Notes on Experimental Choices:
-
Choice of Precursor: A nicotinonitrile derivative with a suitable leaving group (e.g., a halogen) at the 4-position could undergo nucleophilic substitution with a trifluoromethylthiolate source. Alternatively, direct C-H functionalization could be explored, though this may present challenges with regioselectivity.
-
Choice of Reagent and Catalyst: Several generations of electrophilic trifluoromethylthiolating reagents have been developed, offering varying degrees of reactivity and stability.[7][8] The choice of reagent and the Lewis or Brønsted acid catalyst would need to be optimized to achieve the desired transformation on the electron-deficient nicotinonitrile ring.[8][9]
Ring Formation from a Trifluoromethylthiolated Building Block
An alternative strategy would be to construct the nicotinonitrile ring from an acyclic precursor that already contains the trifluoromethylthio group. Various methods for pyridine ring synthesis, such as the Hantzsch synthesis or modifications thereof, could be adapted for this purpose.
Step-by-Step Conceptual Protocol (based on related syntheses):
-
Preparation of a Key Intermediate: Synthesize a trifluoromethylthiolated β-enaminone or a related activated alkene.
-
Cyclocondensation: React this intermediate with a suitable partner containing the elements needed to form the pyridine ring and the nitrile group. For instance, a reaction with a malononitrile derivative in the presence of a base.
-
Aromatization: The resulting dihydropyridine intermediate would then be oxidized to the aromatic nicotinonitrile product.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a nicotinonitrile scaffold and a trifluoromethylthio group suggests several promising applications for 4-(Trifluoromethylthio)nicotinonitrile.
-
Kinase Inhibitors: The nicotinonitrile moiety is a common feature in many kinase inhibitors.[1] The strong electron-withdrawing and highly lipophilic nature of the SCF3 group could be exploited to enhance binding affinity and cell permeability of novel kinase inhibitors.
-
Agrochemicals: Trifluoromethyl-substituted pyridines are prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[10][11][12] The properties imparted by the SCF3 group could lead to the development of new and effective crop protection agents.
-
Central Nervous System (CNS) Agents: The lipophilicity of the SCF3 group could facilitate the crossing of the blood-brain barrier, making this scaffold attractive for the design of novel CNS-active compounds.
-
Materials Science: The electronic properties of 4-(Trifluoromethylthio)nicotinonitrile could be of interest in the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Trifluoromethylthio)nicotinonitrile is not available, general precautions for handling related compounds should be followed. Compounds such as 4-(Trifluoromethyl)nicotinonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled.[13] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
4-(Trifluoromethylthio)nicotinonitrile stands as a molecule with significant untapped potential. While direct experimental exploration of this compound appears limited, a thorough understanding of the chemistry of its constituent functional groups provides a solid foundation for predicting its properties and reactivity. The convergence of the biologically significant nicotinonitrile scaffold and the property-enhancing trifluoromethylthio group makes it a highly attractive target for synthesis and evaluation in the fields of medicinal chemistry, agrochemistry, and materials science. Future research should focus on the development of efficient synthetic routes to access this compound and its derivatives, followed by a systematic investigation of their biological activities and material properties. Such efforts are likely to uncover novel applications for this promising molecular architecture.
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